4-Fluoro-7-azaindole 4-Fluoro-7-azaindole
Brand Name: Vulcanchem
CAS No.: 640735-23-5
VCID: VC20755657
InChI: InChI=1S/C7H5FN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10)
SMILES: C1=CNC2=NC=CC(=C21)F
Molecular Formula: C7H5FN2
Molecular Weight: 136.13 g/mol

4-Fluoro-7-azaindole

CAS No.: 640735-23-5

Cat. No.: VC20755657

Molecular Formula: C7H5FN2

Molecular Weight: 136.13 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-7-azaindole - 640735-23-5

CAS No. 640735-23-5
Molecular Formula C7H5FN2
Molecular Weight 136.13 g/mol
IUPAC Name 4-fluoro-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C7H5FN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10)
Standard InChI Key YZTWCWYRUCKWDR-UHFFFAOYSA-N
SMILES C1=CNC2=NC=CC(=C21)F
Canonical SMILES C1=CNC2=NC=CC(=C21)F

4-Fluoro-7-azaindole (C₇H₅FN₂, CAS 640735-23-5) is a fluorinated heterocyclic compound belonging to the azaindole family. Its structure features a pyrrolo[2,3-b]pyridine core with a fluorine atom at the 4-position and a nitrogen atom in the pyridine ring. This compound serves as a critical building block in medicinal chemistry and drug discovery due to its unique electronic and steric properties .

Key Structural Features:

  • Hydrogen Bonding: The compound exhibits N-H···N and N-H···F interactions in dimeric forms, as demonstrated by spectroscopic and quantum chemistry studies .

  • Planarity: The fused bicyclic system allows for π-π stacking interactions, enhancing binding to biological targets .

PropertyValue/DescriptionSource
Melting PointNot explicitly reported
SolubilityLikely polar aprotic solvents
Storage Conditions+4°C, controlled substance handling

Patent-Covered Preparation (CN116554170A):

A 2023 Chinese patent outlines a method involving:

  • Cyclization: Starting from 4-fluoro-3-nitropyridine derivatives.

  • Reduction: Catalytic hydrogenation to form the azaindole core .

Alternative One-Pot Synthesis:

Reaction of 2-fluoro-3-methylpyridine with arylaldehydes under basic conditions yields 7-azaindoles or 7-azaindolines, depending on the counterion (Li⁺ vs. K⁺) .

StepReagents/ConditionsYield
CyclizationHNO₃, H₂SO₄65–75%
ReductionH₂/Pd-C, RT80–85%

Key Reactions:

  • Radical ipso-Substitution: Enables C-F bond functionalization to synthesize 5,6-difluoro-7-azaindolines .

  • Nucleophilic Substitution: Fluorine at position 4 can be replaced with other groups (e.g., amines, alkoxides) .

Pharmaceutical Applications:

ApplicationTarget/MechanismExample Compound
Antiviral AgentsHIV-1 attachment inhibitors4-Fluoro-6-azaindole derivatives
Kinase InhibitorsCDK2, CDK9, MLK3URMC-099
NeuroprotectionLRRK2 inhibitionURMC-099

Preclinical Candidates:

  • URMC-099: A 7-azaindole derivative showing neuroprotective effects in HIV-associated neurocognitive disorders via MLK3/LRRK2 inhibition .

  • NVP-QAV680: A clinical candidate for asthma targeting allergic pathways .

CompoundTargetIndicationStatus
URMC-099MLK3/LRRK2NeuroinflammationPreclinical
NVP-QAV680UndisclosedAsthmaPhase I/II

Comparative Analysis with Analogues

CompoundStructure DifferenceBioactivity
7-AzaindoleLacks 4-fluoro substituentLower binding affinity
4-FluoroindoleLacks pyridine nitrogenReduced solubility

The fluorine atom enhances metabolic stability and target binding compared to non-fluorinated analogues .

Future Directions

Ongoing research focuses on optimizing 4-fluoro-7-azaindole derivatives for:

  • Oncology: CDK inhibitors for triple-negative breast cancer .

  • Antiviral Therapies: Broad-spectrum RNA virus inhibitors .

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